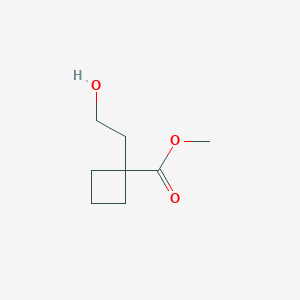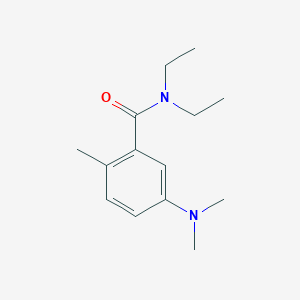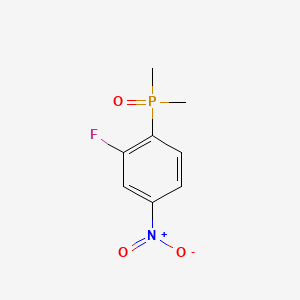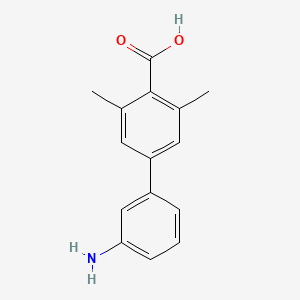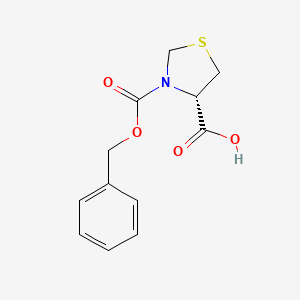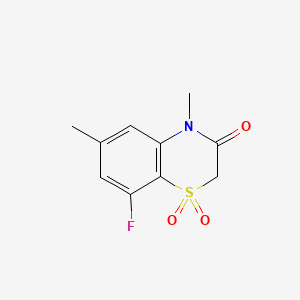
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 is a synthetic organic compound that belongs to the class of fluorinated heterocycles. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a dihydro-2H-1 ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the fluorination step may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 8-fluoro-4,6-dimethyl-2H-1-ketone, while reduction can produce this compound-ol .
Wissenschaftliche Forschungsanwendungen
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-8-fluoro-3,4-dihydro-2H-1: This compound shares a similar core structure but has a bromine atom instead of a methyl group, leading to different reactivity and applications.
8-fluoro-4,6-dimethyl-2H-1-ketone: This oxidized derivative of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 exhibits distinct chemical properties and is used in different research contexts.
Uniqueness
The presence of both fluorine and methyl groups in this compound imparts unique steric and electronic effects, making it a valuable compound for studying structure-activity relationships. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C10H10FNO3S |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
8-fluoro-4,6-dimethyl-1,1-dioxo-1λ6,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H10FNO3S/c1-6-3-7(11)10-8(4-6)12(2)9(13)5-16(10,14)15/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
CNVKLVICQKUONO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)F)S(=O)(=O)CC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


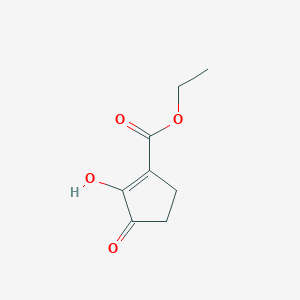
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)

